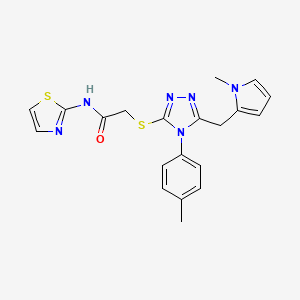

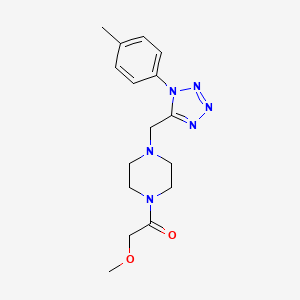

1-(phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds with a 1,2,3-triazole ring, such as “1-(phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine”, are often used in medicinal chemistry due to their diverse biological activities . The 1,2,3-triazole ring is a versatile scaffold that can be used to construct a wide variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . This reaction typically involves the reaction of an azide with an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . It is planar and aromatic, contributing to the stability of compounds that contain this ring .Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions. For example, they can act as ligands in transition metal complexes, undergo N-alkylation to form 1,2,4-triazoles, or be reduced to form triazolines .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,3-triazole derivative would depend on its exact structure. In general, 1,2,3-triazoles are stable due to the aromaticity of the triazole ring .Applications De Recherche Scientifique

Enzyme Inhibition and Metabolic Pathways

One area of application involves the study of enzyme inhibition and the metabolic pathways of related compounds. For instance, research has shown the metabolic pathways of compounds like Lu AA21004, elucidating the role of various cytochrome P450 enzymes in the oxidative metabolism of novel antidepressants, which could inform the development of new therapeutic agents (Hvenegaard et al., 2012).

Antioxidant and Inhibitory Activity

Another scientific application is in the evaluation of antioxidant properties and inhibitory activity against certain enzymes. Studies have discovered compounds with 1,3,5-triazine motifs exhibiting significant antioxidant activity and inhibitory potential against acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are enzymes associated with diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Structural Analysis and Crystallography

The synthesis and crystallographic analysis of related compounds, such as "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol", provide insights into the molecular and crystal structures, offering a foundation for designing molecules with desired physical and chemical properties (Prasad et al., 2008).

Molecular Dynamics and Theoretical Calculations

Research also extends to molecular dynamics simulations and theoretical calculations to predict the behavior of such compounds. For example, investigations into the corrosion inhibition efficiencies of piperidine derivatives on iron through quantum chemical calculations and molecular dynamics simulations reveal their potential applications in material science and engineering (Kaya et al., 2016).

Flame Retardancy

In the field of polymer chemistry, triazene compounds, including structures with similarities to the compound of interest, have been explored as novel flame retardants for materials like polypropylene, showcasing the compound's utility in enhancing material safety and performance (Pawelec et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-phenylethylsulfonyl)-4-(triazol-2-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c20-22(21,13-8-14-4-2-1-3-5-14)18-11-6-15(7-12-18)19-16-9-10-17-19/h1-5,9-10,15H,6-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLBBLRDMZPSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(phenethylsulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)

![7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2744849.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2744850.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)

![2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2744860.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2744861.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)

![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)

![6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744866.png)